Copper;pyrazine-2-carboxylate
Overview
Description
Copper;pyrazine-2-carboxylate, also referred to as Copper (II) 2-pyrazinecarboxylate, is a compound with the empirical formula C10H6CuN4O4 . It is also known as 2-Pyrazinecarboxylic acid copper (II) salt . This compound has been used in the preparation of various coordination polymers .
Synthesis Analysis
The synthesis of this compound involves the use of 2-Pyrazinecarboxylic acid and copper (II) salts . In one study, a pyrazine-2-carboxylate complex of copper(II) was synthesized and compared with structurally similar compounds . Another study reported the synthesis of a novel Cu (II)-pyrazine-2,3-dicarboxylate complex with monoethanolamine ligand .Molecular Structure Analysis
The molecular structure of this compound has been determined using single-crystal X-ray diffraction measurements . The structure of [CuCl(pzCO2)] is reported and compared with the known structures of [Cu(pzCO2)2] and [Cu(pzCO2)2(H2O)2] . The pyrazine-2,3-dicarboxylate dianion exhibits tetradentate-μ3 bridging ligand through three carboxylate oxygens and one nitrogen atom .Safety and Hazards
Future Directions
The future directions for Copper;pyrazine-2-carboxylate could involve further exploration of its potential applications in the synthesis of new materials . Its advantageous properties such as bulk magnetic behaviors, high dimensionalities, optical activities, and thermal stabilities make it a subject of particular interest .
Mechanism of Action
Target of Action
Copper(II) pyrazine-2-carboxylate, also known as Copper;pyrazine-2-carboxylate, primarily targets copper (II) ions . These ions play a crucial role in various biological processes, including enzymatic reactions, electron transport, and regulation of gene expression .
Mode of Action
The compound interacts with its targets through a tetradentate-μ3 bridging ligand, which includes three carboxylate oxygens and one nitrogen atom . The complex contains two copper (II) ions that exhibit two different coordination environments with two monoethanolamine (mea), two pyrazine-2,3-dicarboxylate (pzdc) ligands, respectively .
Biochemical Pathways
The compound’s activity is connected with the oxidative stress and redox imbalance caused by the upregulation of genes encoding superoxide dismutase (SOD2) and catalase (CAT) antioxidant enzymes . These enzymes play a critical role in protecting the cell from oxidative damage.
Result of Action
The molecular and cellular effects of Copper(II) pyrazine-2-carboxylate’s action are primarily related to its ability to induce oxidative stress and redox imbalance . This can lead to various cellular responses, including the activation of antioxidant enzymes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Copper(II) pyrazine-2-carboxylate. For instance, the presence of other ions in the environment can affect the compound’s ability to target and bind to copper (II) ions . Additionally, the pH and temperature of the environment can influence the compound’s stability and efficacy .
Properties
IUPAC Name |
copper;pyrazine-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H4N2O2.Cu/c2*8-5(9)4-3-6-1-2-7-4;/h2*1-3H,(H,8,9);/q;;+2/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDQQOYHCXKRBR-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C(=O)[O-].C1=CN=C(C=N1)C(=O)[O-].[Cu+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6CuN4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
304656-23-3 | |
Record name | Copper(II) 2-pyrazinecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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